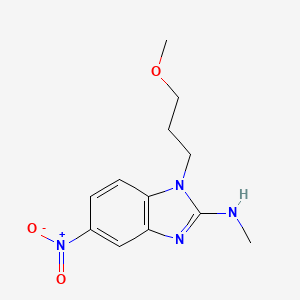
1-(3-Methoxypropyl)-N-methyl-5-nitro-1H-benzimidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxypropyl)-N-methyl-5-nitro-1H-benzimidazol-2-amine is a synthetic organic compound belonging to the benzimidazole class Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Méthodes De Préparation
The synthesis of 1-(3-Methoxypropyl)-N-methyl-5-nitro-1H-benzimidazol-2-amine involves several steps. One common method starts with the nitration of benzimidazole to introduce the nitro group at the 5-position. This is followed by the alkylation of the benzimidazole ring with 3-methoxypropyl bromide under basic conditions to form the 1-(3-methoxypropyl) derivative. The final step involves the methylation of the amine group using methyl iodide in the presence of a base such as potassium carbonate .
Industrial production methods typically involve similar steps but are optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
1-(3-Methoxypropyl)-N-methyl-5-nitro-1H-benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(3-Methoxypropyl)-N-methyl-5-nitro-1H-benzimidazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Materials Science: The compound’s unique chemical structure allows it to be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: It is used as a probe to study various biological processes, including enzyme inhibition and signal transduction pathways
Mécanisme D'action
The mechanism of action of 1-(3-Methoxypropyl)-N-methyl-5-nitro-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. The compound is known to act as an inhibitor of certain enzymes, such as kinases and proteases, by binding to their active sites. This inhibition disrupts the normal function of these enzymes, leading to various biological effects. The pathways involved include signal transduction and metabolic pathways, which are crucial for cell growth and survival .
Comparaison Avec Des Composés Similaires
1-(3-Methoxypropyl)-N-methyl-5-nitro-1H-benzimidazol-2-amine can be compared with other benzimidazole derivatives, such as:
Prucalopride: A selective serotonin receptor agonist used to treat chronic constipation.
Brinzolamide: A carbonic anhydrase inhibitor used to reduce intraocular pressure in glaucoma patients.
Flumethasone Pivalate: A corticosteroid with anti-inflammatory properties.
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
832102-73-5 |
|---|---|
Formule moléculaire |
C12H16N4O3 |
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
1-(3-methoxypropyl)-N-methyl-5-nitrobenzimidazol-2-amine |
InChI |
InChI=1S/C12H16N4O3/c1-13-12-14-10-8-9(16(17)18)4-5-11(10)15(12)6-3-7-19-2/h4-5,8H,3,6-7H2,1-2H3,(H,13,14) |
Clé InChI |
GIWDNSYJBPPKRQ-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC2=C(N1CCCOC)C=CC(=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


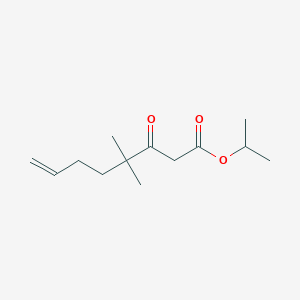
![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14192752.png)
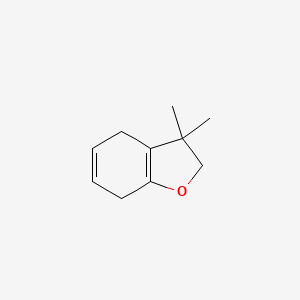
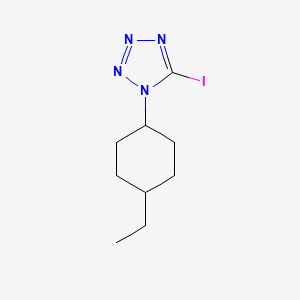

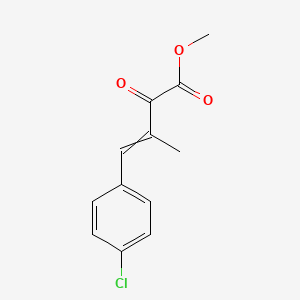
![({5-Nitro-2-[(trimethylsilyl)ethynyl]phenyl}ethynyl)tri(propan-2-yl)silane](/img/structure/B14192778.png)
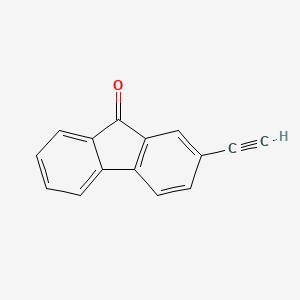
![3-[3-(4-Fluorophenyl)acryloyl]-1,3-oxazolidin-2-one](/img/structure/B14192790.png)
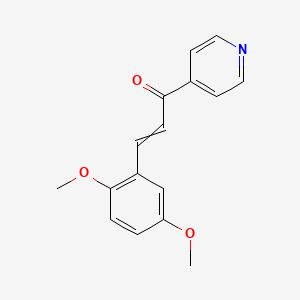
![4-({3-[(4-Fluorophenyl)carbamoyl]pyridin-2-yl}oxy)benzoic acid](/img/structure/B14192810.png)


![4-Acetyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14192826.png)
